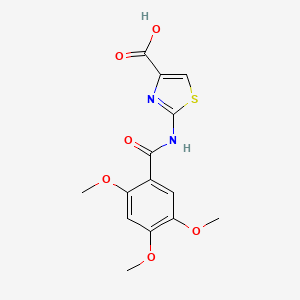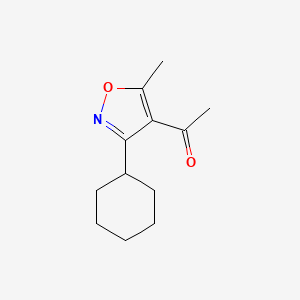![molecular formula C17H25BO4 B8344203 2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8344203.png)
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Cyclopropylmethoxy-5-methoxy-phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Dehydrating Agents: Used in the synthesis of the boronic ester.
Acids and Bases: Used in hydrolysis reactions
Major Products Formed
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed upon hydrolysis
Aplicaciones Científicas De Investigación
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:
Organic Synthesis: As a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the biaryl product. The stability of the boronic ester and its ability to undergo transmetalation efficiently are key factors in its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling reactions.
Pinacolborane: A borane compound used in similar coupling reactions.
Uniqueness
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. Its cyclopropylmethoxy and methoxy substituents provide steric and electronic effects that enhance its performance in coupling reactions .
Propiedades
Fórmula molecular |
C17H25BO4 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-10-13(19-5)8-9-15(14)20-11-12-6-7-12/h8-10,12H,6-7,11H2,1-5H3 |
Clave InChI |
AAKLNXLAZAORAV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)OCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![p-[(p-Acetamidophenyl)carbamoyl]phenol](/img/structure/B8344123.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide](/img/structure/B8344125.png)
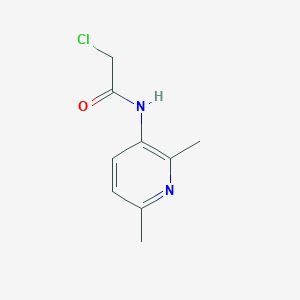
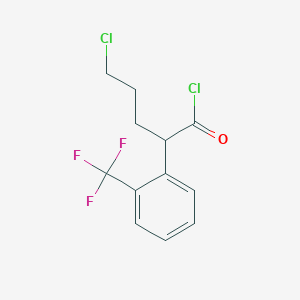
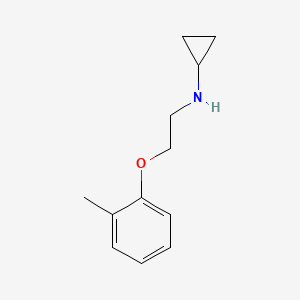
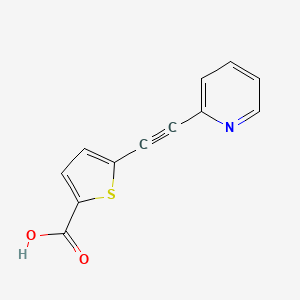
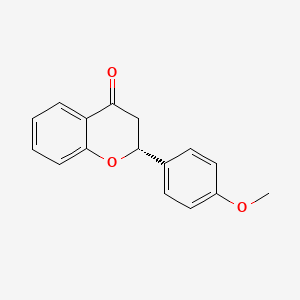
![2-[4-Chloro-3-methyl-5-(trifluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B8344176.png)
![2-(3-Bromophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8344183.png)
